![molecular formula C24H20N2O5 B2934082 6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795363-65-3](/img/structure/B2934082.png)
6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the isoxazole ring and the other functional groups. Isoxazoles can undergo a variety of reactions, including cycloaddition reactions .Applications De Recherche Scientifique
Drug Discovery and Design
Isoxazole rings are commonly found in many commercially available drugs due to their significant biological activity . The presence of the isoxazole moiety in this compound suggests potential applications in the development of new pharmaceuticals. Its structural diversity allows for the exploration of drug-like chemical space, potentially leading to the discovery of novel therapeutics with unique modes of action.
Anticancer Research
Compounds featuring isoxazole rings have been investigated for their anticancer properties . The compound could be synthesized using metal-free routes, making it an eco-friendly option for creating anticancer agents. Its ability to be functionalized may allow it to target specific cancer cells or pathways.
Antibacterial and Antimicrobial Activity
Functionalized isoxazole scaffolds show different biological activities, including antibacterial and antimicrobial effects . This compound could be explored for its efficacy against various bacterial strains, contributing to the fight against antibiotic resistance.
Enzyme Inhibition
Isoxazole derivatives have been identified as inhibitors of enzymes like monoamine oxidase (MAO) . This compound could be studied for its MAO inhibition properties, which is valuable in the treatment of neurological disorders such as depression and Parkinson’s disease.
Nanocatalysis
The isoxazole ring is a component in the design of nanocatalysts . This compound could be utilized in the development of new catalytic systems that are more efficient and environmentally benign.
Sensing Applications
Due to the electronic properties of the isoxazole ring, this compound could be used in the development of sensors . These sensors might detect environmental pollutants or serve as diagnostic tools in healthcare settings.
Eco-Friendly Synthetic Strategies
The compound’s synthesis can be achieved through metal-free routes, which is advantageous for developing sustainable and green chemistry methods . This approach minimizes the environmental impact of chemical synthesis and is aligned with current trends in eco-conscious manufacturing.
Diversity-Oriented Synthesis
Isoxazole-containing compounds are valuable in diversity-oriented synthesis strategies, which aim to produce a wide array of structurally diverse molecules for high-throughput screening . This compound could be a key starting point for generating libraries of molecules with potential biological activity.
Orientations Futures
Future research could focus on developing more efficient and eco-friendly synthetic routes for this and similar compounds . Additionally, if this compound is intended to be used as a drug, future research could also focus on investigating its pharmacological properties and potential therapeutic applications.
Propriétés
IUPAC Name |
6-methyl-4-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-15-11-19(13-22(27)29-15)30-18-9-10-26(14-18)24(28)17-7-8-21-20(12-17)23(31-25-21)16-5-3-2-4-6-16/h2-8,11-13,18H,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIYQFAJGXTGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

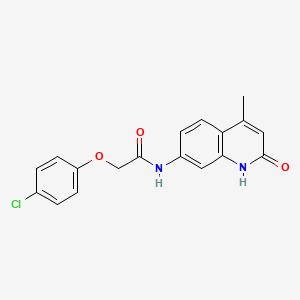

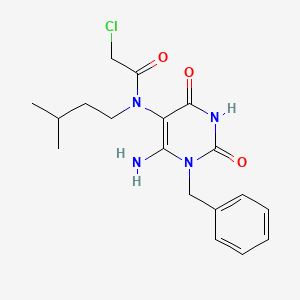
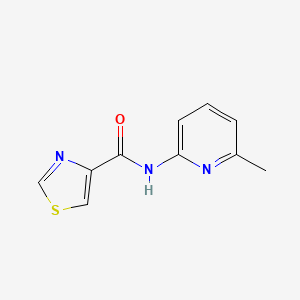
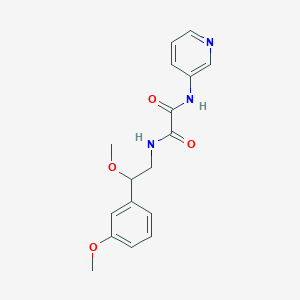
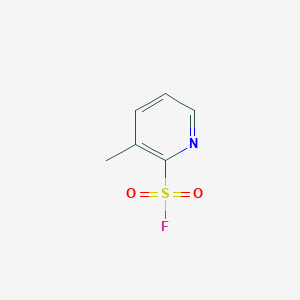
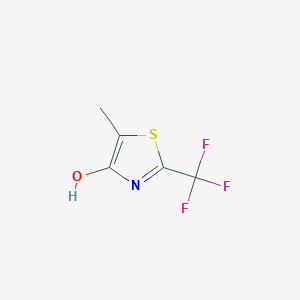
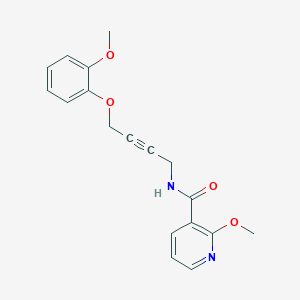
![Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate](/img/structure/B2934015.png)
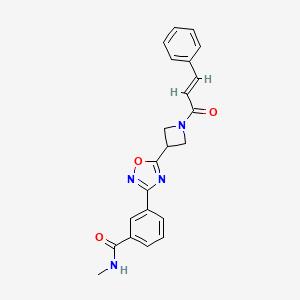



![example 71 [US20090306039]](/img/structure/B2934020.png)